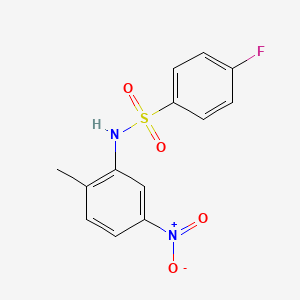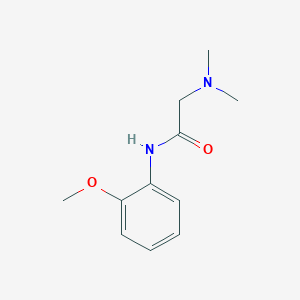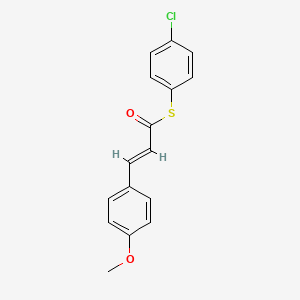
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide, also known as TPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPC is a small molecule that has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Aplicaciones Científicas De Investigación
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-fibrotic properties by inhibiting the activation of fibroblasts.
Mecanismo De Acción
The mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide also inhibits the activation of TGF-β, a growth factor that plays a key role in fibrosis.
Biochemical and Physiological Effects
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit the activation of fibroblasts. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to be relatively stable and non-toxic. However, one of the limitations of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in various diseases, such as cancer, inflammation, and fibrosis. Additionally, the mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide needs to be further elucidated to fully understand its biological effects.
Métodos De Síntesis
The synthesis of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. The synthesis method of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been optimized to produce high yields of the compound.
Propiedades
IUPAC Name |
1-(thiophene-2-carbothioyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWZLQFMZHLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonothioyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)

![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)


![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

